Predicted Lipophilicity Advantage Over the Non-Methylated Analog (CAS 1524731-04-1)
The target compound exhibits a higher predicted Consensus LogP (1.89) compared to its non-methylated analog 1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid (CAS 1524731-04-1, Consensus LogP 1.32), representing a 43% increase in lipophilicity . This difference arises from the presence of the 1,4-dimethyl groups, which enhance hydrophobic character. The increased lipophilicity is expected to improve membrane permeability and potentially oral bioavailability, as compounds with LogP values between 1 and 3 generally exhibit optimal absorption characteristics [1]. Note: These values are predicted via the SwissADME consensus model and have not been experimentally confirmed for either compound.
| Evidence Dimension | Predicted Consensus LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | Consensus LogP = 1.89 |
| Comparator Or Baseline | 1-[2-Oxo-2-(pyrrolidin-1-yl)ethyl]-1H-pyrrole-3-carboxylic acid (CAS 1524731-04-1): Consensus LogP = 1.32 |
| Quantified Difference | ΔLogP = +0.57 (43% increase) |
| Conditions | SwissADME predictive model; Consensus LogP calculated as arithmetic mean of iLOGP, XLOGP3, WLOGP, MLOGP, and SILICOS-IT |
Why This Matters
Higher lipophilicity within the optimal range (LogP 1–3) is associated with improved passive membrane permeability and oral absorption, making this compound a more attractive starting point for lead optimization in drug discovery programs compared to its non-methylated analog.
- [1] Daina A, Michielin O, Zoete V. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Sci Rep. 2017;7:42717. doi: 10.1038/srep42717. View Source
